molecular formula C20H17NO5 B2817093 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate CAS No. 775311-57-4

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B2817093
CAS No.: 775311-57-4
M. Wt: 351.358
InChI Key: DOHTWMMGUWQUNC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with an appropriate amine to form the quinoline ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxamide
  • 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylic acid
  • 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-24-18-10-8-14(11-19(18)25-2)17(22)12-26-20(23)16-9-7-13-5-3-4-6-15(13)21-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHTWMMGUWQUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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